2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenyl group, a morpholine ring, and an acetamide moiety, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Morpholine ring formation: The intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to form the morpholine ring.
Final coupling: The morpholine intermediate is coupled with 2-oxo-2-(2-phenylmorpholin-4-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization, and quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
- Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the morpholine ring contributes to its biological activity.
This compound’s versatility and unique structure make it a valuable tool in various fields of scientific research, offering opportunities for further exploration and application.
Biological Activity
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorophenyl group, morpholine ring, and an acetamide moiety, which may contribute to its diverse pharmacological properties.
The molecular formula of this compound is C20H21FN2O3, with a molecular weight of approximately 360.39 g/mol. Its structure facilitates interactions with various biological macromolecules, making it a candidate for pharmacological studies.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets, influencing downstream signaling pathways. The precise molecular interactions remain to be fully elucidated through further research.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives containing morpholine rings have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities.
Compound | Activity | Reference |
---|---|---|
1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one | Antitumor | |
2-(4-fluorophenyl)-N-[2-oxo-2-(2-morpholin-4-yl)ethyl]acetamide | Cytotoxicity (in vitro) |
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, piperazine derivatives have been shown to inhibit human acetylcholinesterase, indicating that similar compounds might exhibit enzyme inhibitory activity relevant to therapeutic applications .
Study on Cytotoxicity
A study conducted on the cytotoxic effects of various morpholine derivatives found that certain modifications led to increased potency against cancer cell lines. The results indicated that the presence of a fluorophenyl group significantly enhanced the cytotoxic profile of the compounds tested.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various targets. These studies suggest that the compound can effectively bind to active sites on proteins involved in cancer progression and metabolic regulation .
Pharmacological Applications
Given its potential biological activities, this compound could be explored for various pharmacological applications:
- Anticancer Therapy : Due to its cytotoxic properties, further development could lead to novel anticancer agents.
- Enzyme Modulation : Its ability to inhibit specific enzymes may provide therapeutic avenues for diseases linked to enzyme dysregulation.
- Drug Development : As a versatile building block, it can be employed in synthesizing more complex molecules for drug discovery.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-17-8-6-15(7-9-17)12-19(24)22-13-20(25)23-10-11-26-18(14-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEHDXVNQOWTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.